Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate can be compared with other pyridine derivatives, such as:
- Ethyl 4-(2-pyridyl)-3-oxobutanoate
- Ethyl 4-(3-pyridyl)-3-oxobutanoate
- Ethyl 4-(4-pyridyl)-3-oxobutanoate
Uniqueness
The presence of the methyl group at the 5-position of the pyridine ring in this compound imparts unique chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)7-11(14)6-10-5-4-9(2)8-13-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PYUFYLOTFMNRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=NC=C(C=C1)C |
Origin of Product |
United States |
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